1-(4-Fluorophenyl)-2-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone
Overview
Description
1-(4-Fluorophenyl)-2-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone is a complex organic compound that features a thienopyrimidine core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thienopyrimidine core: This can be achieved through cyclization reactions involving thiophene and pyrimidine precursors.
Introduction of the phenyl groups: This step might involve Friedel-Crafts acylation or alkylation reactions.
Attachment of the fluorophenyl group: This can be done via nucleophilic aromatic substitution.
Formation of the ethanone linkage: This step might involve the use of reagents like acetyl chloride or acetic anhydride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-2-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone would depend on its specific biological target. Generally, compounds with thienopyrimidine cores can interact with enzymes or receptors, modulating their activity. This might involve binding to the active site of an enzyme or interacting with a receptor on the cell surface.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-2-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone: can be compared with other thienopyrimidine derivatives.
Other similar compounds: 1-(4-Chlorophenyl)-2-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone, 1-(4-Methylphenyl)-2-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone.
Uniqueness
The presence of the fluorophenyl group might impart unique properties, such as increased lipophilicity or altered electronic effects, which can influence the compound’s biological activity and chemical reactivity.
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2OS2/c1-13-18(15-5-3-2-4-6-15)19-20(23-12-24-21(19)27-13)26-11-17(25)14-7-9-16(22)10-8-14/h2-10,12H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFFYBFFCGWWCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=CN=C2SCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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